4-Fluoro-3-(4-methylpiperazin-1-yl)aniline
Overview
Description
4-Fluoro-3-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16FN3 and a molecular weight of 209.26 g/mol . It is a fluorinated aniline derivative that contains a piperazine ring substituted with a methyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-fluoroaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or dichloromethane (CH2Cl2). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-3-(4-methylpiperazin-1-yl)aniline is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler fluorinated aniline derivative without the piperazine ring.
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the fluorine atom.
4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness
4-Fluoro-3-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the methyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
4-fluoro-3-(4-methylpiperazin-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWADEXTXMZMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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